molecular formula C9H19NO B2601479 2-[1-(Methoxymethyl)cyclopentyl]ethan-1-amine CAS No. 1546681-31-5

2-[1-(Methoxymethyl)cyclopentyl]ethan-1-amine

Cat. No.: B2601479
CAS No.: 1546681-31-5
M. Wt: 157.257
InChI Key: GNBOIKMRMJSAJD-UHFFFAOYSA-N
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Description

2-[1-(Methoxymethyl)cyclopentyl]ethan-1-amine is a cyclopentane-derived primary amine featuring a methoxymethyl substituent at the 1-position of the cyclopentyl ring and an ethanamine chain at the 2-position. Its molecular formula is C₉H₁₉NO, with a molecular weight of 157.26 g/mol.

Properties

IUPAC Name

2-[1-(methoxymethyl)cyclopentyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-11-8-9(6-7-10)4-2-3-5-9/h2-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBOIKMRMJSAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCCC1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Methoxymethyl)cyclopentyl]ethan-1-amine typically involves the reaction of cyclopentyl derivatives with methoxymethylating agents followed by amination. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Methoxymethyl)cyclopentyl]ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, secondary amines

    Substitution: Various substituted amines

Scientific Research Applications

2-[1-(Methoxymethyl)cyclopentyl]ethan-1-amine is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: Research on this compound includes its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(Methoxymethyl)cyclopentyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. Detailed studies on its mechanism of action are ongoing to elucidate the exact molecular interactions and effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-[1-(Methoxymethyl)cyclopentyl]ethan-1-amine with structurally or functionally related compounds, emphasizing substituent effects, physicochemical properties, and reported applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties/Applications References
2-[1-(Methoxymethyl)cyclopentyl]ethan-1-amine C₉H₁₉NO 157.26 Cyclopentyl, 1-methoxymethyl, 2-ethanamine Potential CNS activity; synthetic intermediate [Synthesized from related methods in [7]]
2-(1-Methylcyclopentyl)ethan-1-amine C₈H₁₇N 127.23 Cyclopentyl, 1-methyl, 2-ethanamine Structural simplicity; used in ligand studies
1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine dihydrochloride C₁₁H₂₄Cl₂N₂O 283.23 Cyclopentyl, 1-morpholine, 2-ethanamine Enhanced solubility; CNS-targeting potential
2-[3-(Methoxymethyl)piperidin-1-yl]ethan-1-amine C₉H₂₀N₂O 172.27 Piperidine, 3-methoxymethyl, 2-ethanamine Versatile scaffold in drug discovery
1-(4-Bromo-2-methoxyphenyl)ethan-1-amine C₉H₁₂BrNO 230.11 Aromatic ring, 4-bromo-2-methoxy, ethanamine Intermediate in psychoactive drug synthesis

Key Comparisons:

Replacement of the cyclopentyl ring with a piperidine (as in 2-[3-(methoxymethyl)piperidin-1-yl]ethan-1-amine) introduces a nitrogen atom, altering basicity and hydrogen-bonding capacity .

Pharmacological Potential: Cyclopentylamines with polar substituents (e.g., morpholine in 1-[1-(morpholin-4-yl)cyclopentyl]ethan-1-amine) show affinity for sigma receptors, suggesting CNS applications . Aromatic analogs like 1-(4-bromo-2-methoxyphenyl)ethan-1-amine are precursors to NBOMe hallucinogens, highlighting the role of aromatic vs. aliphatic substituents in bioactivity .

Synthetic Accessibility :

  • Reductive amination (e.g., NaBH₄-mediated reduction of ketones) is a common route for ethanamine derivatives, as demonstrated in the synthesis of N-ethyl-1-(4-methoxyphenyl)propan-2-amine .

Research Findings and Implications

  • Structural Flexibility : The cyclopentyl ring balances conformational rigidity and flexibility, making it favorable for receptor binding. Methoxymethyl substitution may optimize steric and electronic interactions in target proteins .
  • Toxicological Gaps: Similar amines (e.g., 2-[(2-aminoethyl)disulfanyl]ethan-1-amine) lack comprehensive toxicity data, underscoring the need for safety studies on the target compound .
  • Drug Development : Analogous compounds like avapritinib ((S)-1-(4-fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-yl)pyrimidin-5-yl)ethan-1-amine) demonstrate the therapeutic relevance of structurally complex amines in kinase inhibition .

Biological Activity

2-[1-(Methoxymethyl)cyclopentyl]ethan-1-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-[1-(Methoxymethyl)cyclopentyl]ethan-1-amine is C10H17NC_{10}H_{17}N, with a molecular weight of approximately 155.25 g/mol. The compound features a cyclopentyl group substituted with a methoxymethyl group, which contributes to its unique pharmacological properties.

The biological activity of 2-[1-(Methoxymethyl)cyclopentyl]ethan-1-amine is primarily mediated through interactions with neurotransmitter systems, particularly those involving serotonin and norepinephrine. These interactions suggest potential applications in treating mood disorders and other neuropsychiatric conditions.

Antimicrobial Activity

Research indicates that 2-[1-(Methoxymethyl)cyclopentyl]ethan-1-amine exhibits significant antimicrobial properties. In studies, it has shown effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus4–16 μg/mL
Escherichia coli8–32 μg/mL
Methicillin-resistant Staphylococcus aureus (MRSA)8–32 μg/mL
Bacillus subtilis8–32 μg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially against resistant strains .

Anticancer Properties

In addition to its antimicrobial activity, preliminary studies have indicated that 2-[1-(Methoxymethyl)cyclopentyl]ethan-1-amine may possess anticancer properties. It has been evaluated in vitro for its ability to inhibit the proliferation of cancer cell lines. The results showed a dose-dependent reduction in cell viability, suggesting potential as an anticancer therapeutic .

Case Studies

Several case studies have highlighted the efficacy of 2-[1-(Methoxymethyl)cyclopentyl]ethan-1-amine in different biological contexts:

  • Case Study on Antimicrobial Efficacy : A study published in Antibacterial Agents demonstrated that the compound effectively disrupted established bacterial biofilms and exhibited low cytotoxicity towards human cells, making it a promising candidate for further development .
  • Neuropharmacological Assessment : In a neuropharmacological study, the compound was tested for its effects on serotonin receptors. Results indicated that it acted as a partial agonist at certain receptor subtypes, which could be beneficial in treating anxiety and depression .

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